TRFS-red

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

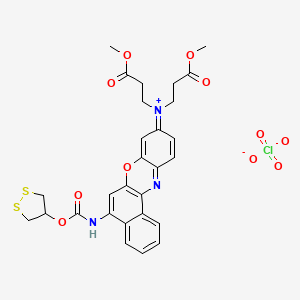

[5-(dithiolan-4-yloxycarbonylamino)benzo[a]phenoxazin-9-ylidene]-bis(3-methoxy-3-oxopropyl)azanium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O7S2.ClHO4/c1-35-25(32)9-11-31(12-10-26(33)36-2)17-7-8-21-23(13-17)38-24-14-22(30-28(34)37-18-15-39-40-16-18)19-5-3-4-6-20(19)27(24)29-21;2-1(3,4)5/h3-8,13-14,18H,9-12,15-16H2,1-2H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZAVMKJSBHPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OC5CSSC5)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O11S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRFS-red: A Technical Guide to its Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRFS-red, a red-emissive fluorescent probe designed for the detection of thioredoxin reductase (TrxR). This compound offers enhanced sensitivity and a faster response time compared to its predecessor, TRFS-green, making it a valuable tool for studying cellular redox signaling pathways implicated in various diseases, including cancer.

Chemical Structure and Properties

This compound is a synthetic molecule built upon the scaffold of TRFS-green, incorporating a Nile blue fluorophore. This structural modification results in a significant red shift in its fluorescence emission, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. The core structure features a 1,2-dithiolane moiety that acts as a recognition site for thioredoxin reductase.

The molecular formula for this compound is C28H28ClN3O11S2.[1] Its "off-on" fluorescence mechanism is triggered by the enzymatic activity of TrxR. In its native state, the fluorescence of the Nile blue core is quenched. Upon reduction of the disulfide bond in the 1,2-dithiolane ring by TrxR, a subsequent intramolecular cyclization occurs, leading to the release of the highly fluorescent Nile blue derivative.[2][3] This process results in a significant increase in fluorescence intensity, enabling the detection and quantification of TrxR activity.

| Property | Value | Reference |

| Molecular Formula | C28H28ClN3O11S2 | [1] |

| Excitation Wavelength (λex) | 615 nm | [2] |

| Emission Wavelength (λem) | 660 nm | |

| Fluorescence Increase | ~90-fold | |

| Response Time | ~1.5 - 2 hours | |

| Selectivity (TrxR vs. GSH) | 12.8-fold |

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general strategy involves the conjugation of a Nile blue derivative to a 1,2-dithiolane-containing scaffold. This is typically achieved through standard organic synthesis techniques. A generalized synthetic scheme is presented below.

References

- 1. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A fast response and red emission probe for mammalian thioredoxin reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The TRFS-red Principle: A Technical Guide to a High-Performance Fluorescent Probe for Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the TRFS-red fluorescent probe, a sophisticated chemical tool designed for the sensitive and selective detection of mammalian thioredoxin reductase (TrxR). TrxR is a critical selenoenzyme that maintains cellular redox homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, making it a significant target for therapeutic development. This compound offers a rapid and robust method for monitoring TrxR activity in real-time within biological systems.

Core Principle of Fluorescence Activation

This compound operates on a fluorescence "off-on" switching mechanism that is triggered by the specific enzymatic activity of mammalian thioredoxin reductase. The probe was developed as a second-generation sensor, improving upon its predecessor, TRFS-green, by offering a red-shifted emission spectrum, faster response rate, and a greater fluorescence signal enhancement.[1][2]

The core structure of this compound consists of two key components:

-

A 1,2-dithiolane scaffold, which serves as the specific recognition site for TrxR.

-

A Nile blue-based fluorophore , which is held in a non-fluorescent (quenched) state.

The activation cascade is a two-step process initiated by TrxR in the presence of its cofactor, NADPH.[1][3]

-

Enzymatic Reduction: The selenocysteine residue in the C-terminal active site of TrxR attacks and cleaves the disulfide bond within the 1,2-dithiolane ring of the this compound molecule. This highly specific reduction converts the cyclic disulfide into a linear dithiol.

-

Intramolecular Cyclization: The reduction triggers a spontaneous and rapid intramolecular cyclization reaction. This self-immolative process releases the unquenched Nile blue fluorophore.

The liberated fluorophore is a highly fluorescent molecule with a distinct red emission, leading to a dramatic, measurable increase in fluorescence intensity that is directly proportional to TrxR activity. The improved performance of this compound is attributed to its Nile blue core, which, as a cation, facilitates electrostatic interaction with the negatively charged active site of TrxR, and its iminium moiety, which acts as a good leaving group to accelerate the final cyclization step.[1]

Quantitative Data Summary

This compound exhibits superior photophysical properties compared to its predecessor, TRFS-green, and offers a different activation mechanism than the later-developed Fast-TRFS probe. The key performance metrics are summarized below for comparison.

| Property | This compound | TRFS-green | Fast-TRFS |

| Excitation Wavelength (λex) | 615 nm | 438 nm | 345 nm |

| Emission Wavelength (λem) | 660-661 nm | 538 nm | 460 nm |

| Fluorescence Increase (Fold) | ~90-fold | ~30-fold | >150-fold |

| Response Time to Plateau | ~1.5 - 2 hours | > 2 hours | ~5 minutes |

| Selectivity (TrxR vs. GSH) | ~12.8-fold | ~15.6-fold | ~56-fold |

Data compiled from multiple sources.

Visualizing the Activation and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the molecular mechanism and experimental procedures.

References

- 1. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fast response and red emission probe for mammalian thioredoxin reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TRFS-red: A Fluorescent Probe for Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRFS-red, a selective fluorescent probe for monitoring the activity of thioredoxin reductase (TrxR). This document details its spectral properties, mechanism of action, and provides detailed protocols for its application in experimental settings.

Introduction

This compound is a red-emitting "off-on" fluorescent probe specifically designed to detect thioredoxin reductase (TrxR) activity in biological systems.[1][2] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis, antioxidant defense, and regulating various signaling pathways.[3] Dysregulation of TrxR activity is implicated in numerous diseases, including cancer, making it a significant target for drug development. This compound offers a sensitive and selective tool for researchers to study TrxR function and to screen for potential inhibitors.

Compared to its predecessor, TRFS-green, this compound exhibits an improved response rate and a significantly higher fluorescence signal enhancement upon reaction with TrxR.[1][3] This makes it a more robust tool for real-time imaging in living cells.

Photophysical and Chemical Properties

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~615 nm | |

| Emission Wavelength (λem) | ~661 nm | |

| Maximal Absorption (λabs) | ~530 nm | |

| Fluorescence Change | Off-On | |

| Fluorescence Signal Increase | ~90-fold |

Mechanism of Action

This compound's "off-on" mechanism is triggered by the enzymatic activity of thioredoxin reductase. The probe is designed with a disulfide bond that quenches the fluorescence of the red-emitting fluorophore. TrxR, a disulfide reductase, specifically cleaves this disulfide bond. This cleavage event initiates an intramolecular cyclization reaction, which in turn releases the fluorophore from its quenched state, resulting in a significant increase in red fluorescence.

The Thioredoxin Reductase Signaling Pathway

This compound is a valuable tool for investigating the thioredoxin (Trx) system. This system is a central antioxidant pathway in mammalian cells. It is composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx). TrxR catalyzes the reduction of the active site disulfide in Trx by NADPH. Reduced Trx, in turn, reduces a wide range of protein substrates, thereby regulating their function and participating in numerous cellular processes.

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in-cellulo assays.

In Vitro Thioredoxin Reductase Activity Assay

This protocol describes the measurement of TrxR activity in purified enzyme preparations or cell lysates using this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Purified thioredoxin reductase or cell/tissue lysate

-

NADPH stock solution (e.g., 10 mM in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the desired concentration of TrxR (e.g., 50 nM final concentration) and NADPH (e.g., 200 µM final concentration) in the assay buffer.

-

Prepare the probe solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the reaction: In the wells of the 96-well plate, add the TrxR/NADPH reaction mixture. To initiate the reaction, add the this compound solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

-

Incubate: Incubate the plate at 37°C.

-

Measure fluorescence: Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~615 nm and emission at ~661 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of time to determine the reaction rate. For inhibitor screening, compare the rates in the presence and absence of the test compounds.

Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol provides a general guideline for imaging intracellular TrxR activity using this compound. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope equipped with appropriate filters for red fluorescence

Procedure:

-

Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM).

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30-120 minutes).

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

-

Imaging: Add fresh imaging buffer to the cells and immediately proceed to imaging using a fluorescence microscope. Acquire images using the appropriate filter set for red fluorescence (Excitation ~615 nm, Emission ~661 nm).

-

Image Analysis: Analyze the fluorescence intensity in the cells to assess the level of TrxR activity. For dynamic studies, time-lapse imaging can be performed.

Applications in Drug Development

The ability of this compound to specifically report on TrxR activity in live cells makes it a valuable tool in drug discovery and development. Key applications include:

-

High-Throughput Screening (HTS): The "off-on" nature of the probe and its suitability for microplate-based assays enable the screening of large compound libraries to identify potential TrxR inhibitors.

-

Mechanism of Action Studies: For compounds known to affect cellular redox status, this compound can be used to determine if they directly target TrxR.

-

Cell-Based Assays: Evaluating the efficacy and selectivity of TrxR inhibitors in a cellular context provides more physiologically relevant data than purely in vitro assays.

-

Preclinical Research: Studying the role of TrxR in disease models and the effects of drug candidates on TrxR activity in these models.

Conclusion

This compound is a powerful and sensitive fluorescent probe for the detection of thioredoxin reductase activity. Its red-shifted spectral properties, high signal-to-background ratio, and improved response rate make it a superior choice for a variety of applications in academic research and drug development. This guide provides the foundational knowledge and protocols to effectively utilize this compound for investigating the critical role of the thioredoxin system in health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. Synthesis and photophysical properties of hyperbranched polyfluorenes containing 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine as the core - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Off-On Mechanism of TRFS-red

This guide provides a comprehensive overview of the red-emissive fluorescent probe, this compound, designed for the selective detection of mammalian thioredoxin reductase (TrxR). This compound offers significant improvements in response rate and sensitivity compared to its predecessor, TRFS-green, making it a valuable tool for studying redox biology and for high-throughput screening of TrxR inhibitors.

Core Mechanism of Action

This compound operates on an "off-on" fluorescent mechanism that is highly selective for mammalian TrxR.[1][2][3] In its native state, the probe is non-fluorescent. The mechanism is initiated by the specific recognition and reduction of a 1,2-dithiolane moiety within the this compound structure by TrxR. This enzymatic cleavage triggers a subsequent intramolecular cyclization reaction. This cyclization releases a highly fluorescent Nile blue fluorophore, resulting in a significant increase in red fluorescence.[1] HPLC analysis has confirmed that this mechanism is analogous to that of TRFS-green.[1]

The enhanced performance of this compound is attributed to two key structural features. Firstly, the core of the fluorophore is Nile blue, a cationic molecule. This positive charge facilitates electrostatic interactions with the negatively charged C-terminal active site of TrxR, improving the probe's affinity and reaction rate. Secondly, the Nile blue structure contains a strong electron-withdrawing iminium group, which enhances its ability to act as a leaving group, thereby accelerating the critical cyclization step.

Quantitative Data Summary

The photophysical and performance characteristics of this compound are summarized in the table below. This data highlights its suitability for biological imaging and quantitative assays.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 615 nm | |

| Emission Wavelength (λem) | 660 nm | |

| Fluorescence Increment | ~90-fold | |

| Response Time to Plateau | ~2 hours | |

| Maximum Absorption (in TE buffer) | ~530 nm | |

| Optimal pH Range | 5.5 - 8.5 |

Signaling Pathway and Mechanism

The activation of this compound by TrxR involves a disulfide cleavage followed by an intramolecular cyclization. This process converts the non-fluorescent probe into a highly fluorescent product.

Caption: The "off-on" mechanism of this compound activation by Thioredoxin Reductase (TrxR).

Experimental Protocols

In Vitro Assay for TrxR Activity

This protocol describes the use of this compound to measure the activity of purified TrxR in a microplate format.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Purified mammalian TrxR

-

NADPH stock solution (10 mM in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the reaction mixture in each well of the microplate by adding the assay buffer.

-

Add the desired concentration of purified TrxR to each well.

-

To initiate the reaction, add this compound to a final concentration of 10 µM and NADPH to a final concentration of 200 µM.

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity at 660 nm with excitation at 615 nm over time. The readings can be taken every 5 minutes for up to 2 hours.

-

The TrxR activity is proportional to the rate of fluorescence increase.

Live Cell Imaging of TrxR Activity

This protocol outlines the procedure for visualizing TrxR activity in living cells using this compound.

Materials:

-

HeLa cells (or other mammalian cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Seed HeLa cells on glass-bottom dishes and culture overnight to allow for cell attachment.

-

On the day of the experiment, remove the culture medium and wash the cells once with PBS.

-

Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration of 1 µM.

-

Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a confocal microscope. The red fluorescence from the activated probe can be observed, and its intensity is indicative of intracellular TrxR activity. The fluorescence is predominantly distributed in the cytosol.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment utilizing this compound, from sample preparation to data analysis.

Caption: A generalized experimental workflow for using the this compound probe.

References

Detecting Thioredoxin Reductase Activity In Vitro: A Technical Guide to the TRFS-red Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the red fluorescent probe, TRFS-red, for the sensitive and selective detection of thioredoxin reductase (TrxR) activity in vitro. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, making it a significant target in drug development and biomedical research. This document outlines the core principles of this compound, detailed experimental protocols, and comparative data to facilitate its effective implementation in the laboratory.

Core Principles of this compound

This compound is a second-generation fluorescent probe designed for the off-on detection of TrxR activity. It offers significant improvements over its predecessor, TRFS-green, including a faster response time and a higher fluorescence signal increase.[1][2] The probe is engineered to be highly selective for TrxR over other biological reductants such as glutathione (GSH).[1]

The detection mechanism of this compound relies on a TrxR-mediated cleavage of a disulfide bond within the probe's structure. This cleavage initiates an intramolecular cyclization reaction, leading to the release of a highly fluorescent red-emitting reporter molecule. This process results in a significant "turn-on" of fluorescence, allowing for the quantification of TrxR activity.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound in comparison to other relevant fluorescent probes for TrxR detection. This data is essential for selecting the appropriate tool for specific research needs.

| Probe | Fluorescence Increase (-fold) | Response Time (in vitro) | Selectivity (TrxR vs. GSH) |

| This compound | ~90 | ~1.5 hours | ~12.8 |

| TRFS-green | ~30 | >2 hours | ~15.6 |

| Fast-TRFS | >150 | ~5 minutes | ~56 |

Data compiled from published studies.[1]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro assay to measure TrxR activity using the this compound probe. This protocol is based on established methods for similar fluorescent probes and should be optimized for specific experimental conditions.

Materials:

-

This compound probe

-

Recombinant human thioredoxin reductase (TrxR1)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of recombinant TrxR1 in the assay buffer.

-

Note: The final concentration of DMSO in the assay should be kept below 1% to avoid interference with the enzyme activity.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following components in the specified order:

-

Assay Buffer to bring the final volume to 200 µL.

-

NADPH to a final concentration of 200 µM.

-

This compound probe to a final concentration of 10 µM.

-

-

Include appropriate controls:

-

Negative Control: All components except the TrxR enzyme.

-

Positive Control: All components with a known concentration of active TrxR.

-

Inhibitor Control (Optional): Pre-incubate the enzyme with a known TrxR inhibitor before adding the substrate.

-

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the recombinant TrxR1 to the wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for this compound (Excitation: ~585 nm, Emission: ~610 nm).

-

Monitor the fluorescence intensity kinetically over a period of up to 90 minutes, taking readings at regular intervals (e.g., every 5 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the sample wells.

-

Plot the fluorescence intensity as a function of time to obtain the reaction progress curve.

-

The initial rate of the reaction can be determined from the linear portion of the curve and is proportional to the TrxR activity.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the detection of TrxR activity using this compound.

Caption: this compound activation by Thioredoxin Reductase.

Caption: Experimental workflow for in vitro TrxR assay.

References

TRFS-red Fluorescent Probe: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core properties and applications of the TRFS-red fluorescent probe, a selective "off-on" sensor for thioredoxin reductase (TrxR). Designed for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, photophysical characteristics, and experimental protocols for its use in cellular imaging.

Core Properties and Mechanism of Action

This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with thioredoxin reductase, a key enzyme in cellular redox homeostasis. This "off-on" mechanism is initiated by the cleavage of a disulfide bond within the probe's structure by TrxR. This initial reaction is followed by an intramolecular cyclization, which releases a highly fluorescent red-emitting species. This mechanism is analogous to that of its predecessor, TRFS-green.[1] The probe has been successfully used for imaging TrxR activity in living cells, with the resulting red fluorescence being predominantly localized in the cytosol.[2]

Compared to the earlier TRFS-green, this compound offers an improved response rate, reaching a plateau in approximately 1.5 to 2 hours, and a significantly higher fluorescence signal increase of about 90-fold.[3] It demonstrates good selectivity for TrxR over other biological thiols such as glutathione (GSH), with a calculated selectivity of 12.8-fold.[3][4]

Photophysical Data Summary

The key photophysical properties of the this compound fluorescent probe are summarized in the table below. This data is essential for designing and executing experiments, as well as for the interpretation of results.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~615 nm | |

| Emission Wavelength (λem) | ~660 nm | |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. | |

| Quantum Yield (Φ) | Data not available in searched literature. | |

| Fluorescence Increase | ~90-fold | |

| Response Time | ~1.5 - 2 hours to plateau | |

| Selectivity | 12.8-fold over GSH |

Signaling Pathway and Activation Mechanism

The activation of this compound by thioredoxin reductase involves a two-step process. The following diagram illustrates this signaling pathway.

Experimental Protocols

In Vitro Assay for Thioredoxin Reductase Activity

This protocol describes the use of this compound to measure the activity of purified thioredoxin reductase in a cell-free system.

Materials:

-

This compound probe

-

Purified thioredoxin reductase (TrxR)

-

NADPH

-

TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, prepare the reaction mixture containing TE buffer, NADPH (final concentration, e.g., 200 µM), and purified TrxR (final concentration, e.g., 50 nM).

-

Initiate the reaction by adding this compound to the reaction mixture to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~615 nm and an emission wavelength of ~660 nm.

-

Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the TrxR activity.

Live Cell Imaging of Thioredoxin Reductase in HeLa Cells

This protocol provides a general guideline for the visualization of TrxR activity in live HeLa cells using the this compound probe.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed HeLa cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 1 µM is recommended.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 30 to 120 minutes at 37°C in a CO2 incubator.

-

After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with filters appropriate for red fluorescence (Excitation: ~615 nm, Emission: ~660 nm).

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing the this compound probe in live cell imaging experiments.

References

- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the TRFS Series of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TRFS (Thioredoxin Reductase Fluorescent Sensor) series of fluorescent probes, a powerful class of chemical tools for the real-time detection of thioredoxin reductase (TrxR) activity in biological systems. This document details their mechanism of action, comparative properties, and experimental protocols for their application in research and drug discovery.

Introduction to the TRFS Series

The TRFS series of fluorescent probes are "off-on" sensors designed to exhibit fluorescence upon specific interaction with thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1] These probes typically consist of a fluorophore quenched by a disulfide-containing moiety. The specific reduction of this disulfide by TrxR triggers a conformational change that liberates the fluorophore, resulting in a detectable fluorescent signal.[1] This targeted activation mechanism allows for the sensitive and selective monitoring of TrxR activity in complex biological environments, including live cells and cell lysates.[2][3]

The series includes several variants, most notably TRFS-green, TRFS-red, and the more recent Fast-TRFS, each with distinct spectral properties, response times, and sensitivities.[4] These probes have become invaluable tools for studying the role of TrxR in various physiological and pathological processes and for the high-throughput screening of potential TrxR inhibitors.

Mechanism of Action

The activation of the TRFS probes is a multi-step process initiated by the enzymatic activity of TrxR. The general mechanism for probes like TRFS-green and this compound involves two key steps:

-

Disulfide Bond Cleavage: The catalytic selenocysteine residue in the active site of TrxR attacks and reduces the 1,2-dithiolane scaffold of the TRFS probe.

-

Intramolecular Cyclization and Fluorophore Release: This initial reduction triggers a subsequent intramolecular cyclization reaction, which leads to the cleavage of a carbamate linker and the release of the unquenched fluorophore.

The newer generation probe, Fast-TRFS, features a modified linker that allows for fluorescence activation through a single-step reduction of the disulfide bond, significantly accelerating the response time.

Below is a diagram illustrating the generalized activation pathway for the TRFS series of probes.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

TRFS-red: A Technical Guide to Illuminating Redox Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of TRFS-red, a powerful fluorescent probe for monitoring thioredoxin reductase (TrxR) activity, a key regulator of cellular redox homeostasis. This document provides a comprehensive overview of this compound's properties, detailed experimental protocols for its application in live-cell imaging, and its potential for elucidating the role of the thioredoxin system in critical signaling pathways.

Introduction to this compound and Redox Biology

The delicate balance of reduction-oxidation (redox) reactions is fundamental to cellular function, governing a vast array of physiological processes from signal transduction to energy metabolism. The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a principal cellular antioxidant system that plays a pivotal role in maintaining this redox equilibrium. Dysregulation of the Trx system is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This compound is a second-generation "off-on" fluorescent probe specifically designed for the sensitive and selective detection of TrxR activity in living cells.[1] An improvement upon its predecessor, TRFS-green, this compound offers a faster response time and a significant increase in fluorescence intensity upon activation by TrxR, emitting a distinct red fluorescence. Its mechanism relies on the TrxR-mediated reduction of a disulfide bond within the probe's structure, triggering a conformational change that liberates a fluorophore and elicits a strong fluorescent signal.[2] This property makes this compound an invaluable tool for real-time monitoring of TrxR activity and investigating the intricate role of redox signaling in cellular health and disease.

Quantitative Data and Probe Characteristics

The utility of a fluorescent probe is defined by its photophysical and biochemical properties. This compound exhibits favorable characteristics for live-cell imaging applications. A summary of its key quantitative data is presented below, alongside a comparison with other relevant probes.

| Property | This compound | TRFS-green | Fast-TRFS |

| Excitation Wavelength (λex) | ~615 nm | ~438 nm | ~345 nm |

| Emission Wavelength (λem) | ~660 nm | ~538 nm | ~460 nm |

| Fluorescence Increase (fold) | ~90-fold | ~30-fold | >150-fold |

| Response Time (in vitro with TrxR) | ~1.5 hours | >2 hours | ~5 minutes |

| Selectivity for TrxR over GSH | ~12.8-fold | ~15.6-fold | ~56-fold |

Experimental Protocols

The following protocols provide a general framework for the application of this compound in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

General Live-Cell Imaging Protocol for this compound

This protocol is suitable for adherent cell lines, such as HeLa cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope equipped for red fluorescence detection

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve 60-80% confluency on the day of the experiment.

-

Probe Preparation: Prepare a working solution of this compound in complete cell culture medium. A final concentration of 1-10 µM is a good starting point, but should be optimized for your cell type.

-

Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

-

Washing: After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope.

Microscopy Settings:

-

Excitation: Use a laser line or filter set appropriate for excitation around 615 nm.

-

Emission: Use a filter set to collect emission between 650-700 nm.

-

Objective: A high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) is recommended for optimal signal collection.

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

In Vitro Assay for TrxR Activity

This protocol can be used to measure the activity of purified TrxR or TrxR in cell lysates.

Materials:

-

This compound stock solution

-

Purified TrxR or cell lysate

-

NADPH stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200 µM), and the TrxR sample.

-

Initiate Reaction: Add this compound to each well to a final concentration of 10 µM to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an emission wavelength of ~660 nm with excitation at ~615 nm. Take readings at regular intervals (e.g., every 1-5 minutes) for a desired period.

-

Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mechanism of this compound Activation

Caption: Mechanism of this compound activation by Thioredoxin Reductase.

General Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging with this compound.

Hypothetical Application in Studying Apoptosis

While direct studies are pending, this compound could be a valuable tool for investigating the role of TrxR in apoptosis. Inhibition of TrxR is known to induce apoptosis, and this compound could be used to monitor TrxR activity in real-time following treatment with pro-apoptotic agents.

Caption: Potential use of this compound in studying apoptosis.

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of redox biology, providing a robust and sensitive tool for the real-time visualization of TrxR activity in living systems. Its favorable photophysical properties and improved performance over previous-generation probes make it an ideal candidate for a wide range of applications, from basic research into the fundamentals of redox signaling to high-throughput screening for novel modulators of TrxR activity in drug discovery.

Future research will likely focus on the development of this compound derivatives with even further enhanced properties, such as improved quantum yield, faster response kinetics, and targeting to specific subcellular compartments. The application of this compound and its future iterations will undoubtedly continue to shed light on the complex interplay between the thioredoxin system and cellular signaling pathways, offering new insights into the pathogenesis of numerous diseases and paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for TRFS-Red Staining of the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to "TRFS-Red Staining," a method for visualizing the filamentous actin (F-actin) cytoskeleton in mammalian cells. As "this compound" is not a standard nomenclature, this protocol utilizes Texas Red™-X Phalloidin, a high-affinity F-actin probe conjugated to a bright, photostable red fluorescent dye.[1] Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that specifically binds to F-actin with high affinity, making it an excellent tool for high-resolution imaging.[2][3] This protocol is optimized for formaldehyde-fixed and permeabilized adherent cells and is suitable for various fluorescence microscopy applications.[1][2]

Principle of the Method

The staining procedure involves three main steps after cell culture: fixation, permeabilization, and staining with the fluorescent phalloidin conjugate. Fixation with a cross-linking agent like formaldehyde preserves the cellular architecture. Permeabilization with a detergent, such as Triton X-100, creates pores in the cell membrane, allowing the phalloidin conjugate to access the intracellular actin filaments. The Texas Red™-X Phalloidin then binds to the F-actin, and the cytoskeleton can be visualized using a fluorescence microscope with the appropriate filter set.

Quantitative Data Summary

For reproducible and quantifiable results, careful attention to reagent concentrations, incubation times, and microscopy settings is crucial. The following tables summarize key quantitative data for this protocol.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent/Diluent |

| Paraformaldehyde (PFA) | 16% (w/v) | 3.7-4% (w/v) | PBS |

| Triton X-100 | 10% (v/v) | 0.1-0.5% (v/v) | PBS |

| Bovine Serum Albumin (BSA) | 10% (w/v) | 1% (w/v) | PBS |

| Texas Red™-X Phalloidin | 6.6 µM (in Methanol) | 1:100 - 1:1000 dilution | PBS with 1% BSA |

| DAPI (4',6-diamidino-2-phenylindole) | 1 mg/mL | 1-5 µg/mL | PBS |

Table 2: Experimental Parameters

| Step | Parameter | Value |

| Cell Fixation | Incubation Time | 10-20 minutes |

| Temperature | Room Temperature | |

| Cell Permeabilization | Incubation Time | 5-15 minutes |

| Temperature | Room Temperature | |

| Blocking | Incubation Time | 30-60 minutes |

| Temperature | Room Temperature | |

| Phalloidin Staining | Incubation Time | 20-90 minutes |

| Temperature | Room Temperature | |

| DAPI Counterstaining | Incubation Time | 5-10 minutes |

| Temperature | Room Temperature |

Table 3: Fluorescence Microscopy Filter Set Specifications for Texas Red™

| Component | Wavelength Range |

| Excitation Filter | 542 - 582 nm |

| Dichroic Mirror Cut-on | 593 nm |

| Emission Filter | 604 - 644 nm |

Experimental Protocol

This protocol is designed for staining adherent mammalian cells cultured on glass coverslips in a 24-well plate.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 16% solution (methanol-free)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Texas Red™-X Phalloidin (or other red fluorescent phalloidin conjugate)

-

DAPI solution (for nuclear counterstaining)

-

Antifade mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filters

Step-by-Step Procedure

-

Cell Culture and Preparation:

-

Plate mammalian cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 70-80%).

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells by adding 500 µL of 3.7-4% PFA in PBS to each well.

-

Incubate for 10-20 minutes at room temperature.

-

-

Washing:

-

Aspirate the PFA solution.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 500 µL of 0.1-0.5% Triton X-100 in PBS to each well.

-

Incubate for 5-15 minutes at room temperature to permeabilize the cell membranes.

-

-

Washing:

-

Aspirate the permeabilization buffer.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

To reduce non-specific binding, add 500 µL of 1% BSA in PBS to each well.

-

Incubate for 30-60 minutes at room temperature.

-

-

Staining with Texas Red™-X Phalloidin:

-

Prepare the staining solution by diluting the Texas Red™-X Phalloidin stock solution (e.g., 1:100 to 1:1000) in PBS containing 1% BSA. The optimal dilution should be determined experimentally.

-

Aspirate the blocking solution.

-

Add 200-300 µL of the phalloidin staining solution to each coverslip.

-

Incubate for 20-90 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining (Optional):

-

Add 500 µL of DAPI solution (1-5 µg/mL in PBS) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Final Wash:

-

Aspirate the DAPI solution.

-

Wash the cells twice with PBS, protected from light.

-

-

Mounting:

-

Carefully remove the coverslips from the wells.

-

Invert the coverslip and mount it onto a glass slide with a drop of antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for Texas Red (see Table 3).

-

Acquire images for analysis.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for this compound (Texas Red-Phalloidin) staining.

Actin Cytoskeleton Signaling Pathway

Caption: Simplified signaling pathway regulating the actin cytoskeleton.

Troubleshooting

Common issues in immunofluorescence staining include high background and weak or no signal. The following table provides potential causes and solutions.

Table 4: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| High Background | Antibody/probe concentration too high. | Titrate the phalloidin conjugate to find the optimal concentration. |

| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum). | |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Autofluorescence of cells or fixative. | Use fresh fixative. For highly autofluorescent samples, consider using a quenching agent. | |

| Weak or No Signal | Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. |

| Low antigen abundance. | Not applicable for F-actin, which is abundant. If staining a specific protein, confirm its expression. | |

| Photobleaching. | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | |

| Incorrect filter set. | Ensure the microscope filter set matches the excitation and emission spectra of Texas Red. |

Quantitative Analysis of Fluorescence

Quantitative analysis of the actin cytoskeleton can provide valuable insights into cell physiology and pathology. Image analysis software such as ImageJ or CellProfiler can be used to quantify various parameters from the acquired fluorescence images.

Key quantifiable features of the actin cytoskeleton include:

-

Fluorescence Intensity: Measures the overall amount of F-actin.

-

Fiber Orientation and Alignment: Assesses the organization of actin stress fibers.

-

Cell Shape and Area: Quantifies changes in cell morphology.

-

Texture Analysis: Describes the pattern and distribution of the actin network.

When performing quantitative analysis, it is critical to maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples and to use appropriate controls to ensure the reliability of the data.

References

Applications of TRFS-red in Cancer Cell Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRFS-red is a selective, "off-on" fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity in living cells. As a red-emitting fluorophore, it offers advantages in biological imaging, including deeper tissue penetration and reduced phototoxicity compared to shorter wavelength probes. The thioredoxin (Trx) system, with TrxR as a central enzyme, is a critical regulator of cellular redox homeostasis. In many cancer types, the Trx system is upregulated, contributing to enhanced cell proliferation, survival, and resistance to therapy. This makes TrxR a compelling target for anticancer drug development. This compound provides a valuable tool for researchers to monitor TrxR activity in real-time, screen for potential inhibitors, and investigate the downstream effects of TrxR modulation in cancer cells.

Principle of Detection

This compound is designed with a recognition moiety that is specifically cleaved by thioredoxin reductase. In its native state, the probe is non-fluorescent ("off" state). Upon enzymatic reduction by TrxR, a conformational change or cleavage event occurs, releasing a highly fluorescent species ("on" state) that emits a strong red signal. This direct relationship between TrxR activity and fluorescence intensity allows for the sensitive and specific quantification of enzyme activity within the complex cellular environment.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its application in cancer cell research.

| Property | Value | Reference(s) |

| Maximal Absorption (λabs) | ~530 nm | [1] |

| Excitation Wavelength (λex) | 615 nm | [2] |

| Emission Wavelength (λem) | 661 nm | [2] |

| Fluorescence Increase | ~90-fold | [2] |

| Optimal pH Range | 5.5 - 8.5 | [1] |

| Km for TrxR | 51.8 µM |

Table 1: Physicochemical and Kinetic Properties of this compound. This table outlines the key spectral and kinetic characteristics of the this compound probe.

| Parameter | Cell Line | Value | Reference(s) |

| Selectivity (TrxR vs. GSH) | In vitro | 12.8-fold | |

| Inhibitor IC50 (Auranofin) | HeLa | Dose-dependent decrease | |

| Inhibitor IC50 (Hydroxytyrosol) | HCT-116 | ~21.84 µM (cellular TrxR1 activity) |

Table 2: Application Data of this compound and Related Probes in Cancer Cell Research. This table provides examples of quantitative data obtained from studies using this compound or similar probes to assess TrxR activity and inhibition in cancer cells.

Signaling Pathways and Experimental Workflows

Thioredoxin Reductase Signaling in Cancer Proliferation and Apoptosis

Thioredoxin reductase plays a pivotal role in maintaining cellular redox balance and promoting cancer cell survival. Under normal conditions, reduced thioredoxin (Trx-SH₂) inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of pro-apoptotic signaling cascades. By keeping ASK1 in an inactive state, the Trx system prevents the activation of downstream kinases such as MKK4/7 and MKK3/6, which in turn would activate JNK and p38 MAPK, leading to apoptosis. In many cancers, the upregulation of TrxR enhances this anti-apoptotic effect, contributing to tumor progression and therapeutic resistance.

Figure 1: Thioredoxin Reductase Anti-Apoptotic Signaling Pathway.

Experimental Workflow for Live-Cell Imaging of TrxR Activity

This workflow outlines the general steps for visualizing TrxR activity in cancer cells using this compound.

Figure 2: Live-Cell Imaging Workflow with this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol describes the use of this compound for the qualitative and quantitative assessment of TrxR activity in live cancer cells.

Materials:

-

This compound probe

-

Cancer cell line of interest (e.g., HeLa, A549, HCT-116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Glass-bottom imaging dishes or multi-well plates

-

Fluorescence microscope with appropriate filter sets (Excitation: ~615 nm, Emission: ~660 nm)

-

Optional: TrxR inhibitor (e.g., Auranofin) for positive control of inhibition

Procedure:

-

Cell Seeding:

-

Seed the cancer cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging.

-

Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

-

-

Preparation of this compound Stock and Working Solutions:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 1 µM.

-

-

Probe Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

-

Optional: Inhibitor Treatment:

-

For inhibitor studies, treat the cells with the desired concentration of the inhibitor either before or during the incubation with this compound. A known TrxR inhibitor like Auranofin can be used as a positive control.

-

-

Washing and Imaging:

-

After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or imaging buffer.

-

Add fresh pre-warmed imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope. Acquire both bright-field and fluorescence images.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ).

-

Compare the fluorescence intensity between control and treated cells to assess changes in TrxR activity.

-

Protocol 2: High-Throughput Screening of Thioredoxin Reductase Inhibitors

This protocol is adapted for a multi-well plate format to screen for potential TrxR inhibitors using this compound.

Materials:

-

All materials from Protocol 1

-

96-well or 384-well black, clear-bottom microplates

-

Compound library of potential inhibitors

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding:

-

Seed cancer cells into the wells of the microplate at an appropriate density and culture overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds from the library. Include appropriate controls: vehicle (e.g., DMSO), a known TrxR inhibitor (positive control), and untreated cells (negative control).

-

Incubate for the desired treatment duration.

-

-

Probe Loading and Measurement:

-

Prepare the this compound working solution and add it to each well.

-

Incubate for the optimized duration (determined from pilot experiments).

-

Measure the fluorescence intensity in each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the compound-treated wells to the vehicle control.

-

Calculate the percentage of inhibition for each compound at each concentration.

-

Plot dose-response curves and determine the IC₅₀ values for active compounds.

-

Protocol 3: Assessment of Apoptosis Induction by TrxR Inhibition

This protocol outlines a method to correlate the inhibition of TrxR activity, as measured by this compound, with the induction of apoptosis.

Materials:

-

All materials from Protocol 1

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment and TrxR Activity Imaging:

-

Culture cancer cells in parallel on glass-bottom dishes and in standard culture plates.

-

Treat the cells with a potential TrxR inhibitor at various concentrations and for different time points.

-

In the glass-bottom dishes, perform live-cell imaging with this compound as described in Protocol 1 to confirm and quantify TrxR inhibition.

-

-

Apoptosis Assay:

-

In the parallel culture plates, harvest the cells (including any floating cells) at the same time points as the imaging experiment.

-

Stain the cells for apoptosis markers according to the manufacturer's protocol (e.g., Annexin V and PI staining).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Data Correlation:

-

Correlate the decrease in this compound fluorescence (indicating TrxR inhibition) with the increase in the percentage of apoptotic cells. This will establish a link between the inhibition of TrxR activity by the test compound and its ability to induce apoptosis in the cancer cells.

-

Conclusion

This compound is a powerful tool for studying the role of thioredoxin reductase in cancer cell biology. Its red-shifted fluorescence and "off-on" mechanism make it suitable for a range of applications, from basic research into redox signaling pathways to high-throughput screening for novel anticancer agents. The protocols provided here offer a starting point for researchers to integrate this compound into their cancer cell research workflows. Optimization of these protocols for specific cell lines and experimental conditions is recommended to achieve the best results.

References

- 1. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of thioredoxin reductase with a fluorescent probe via a Tag-Sec method - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Measuring Thioredoxin Reductase Activity with TRFS-red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, a central antioxidant system responsible for maintaining cellular redox homeostasis.[1][2] TrxR catalyzes the NADPH-dependent reduction of thioredoxin (Trx), which in turn reduces a wide range of protein disulfides, thereby regulating numerous cellular processes, including antioxidant defense, DNA synthesis and repair, and signal transduction.[1][3] Dysregulation of TrxR activity is implicated in various diseases, including cancer, making it an important target for drug development.[3]

TRFS-red is a fluorescent probe designed for the specific detection of TrxR activity. It operates on an "off-on" mechanism, exhibiting weak fluorescence in its oxidized state and emitting a strong red fluorescent signal upon reduction by TrxR. This property allows for real-time monitoring of TrxR activity in various biological samples, including cell lysates and live cells. Compared to its predecessor, TRFS-green, this compound offers a faster response and higher sensitivity.

These application notes provide a detailed protocol for the use of this compound to measure TrxR activity in both enzymatic assays and cell-based applications.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of the this compound fluorescent probe for the measurement of thioredoxin reductase activity.

| Parameter | Value | Reference |

| Excitation Wavelength | 615 nm | |

| Emission Wavelength | 660 nm | |

| Fluorescence Increase | ~90-fold | |

| Response Time (to plateau) | ~1.5 - 2 hours | |

| Selectivity (TrxR vs. GSH) | 12.8 | |

| Recommended Concentration for Live Cell Imaging | 1 µM | |

| Recommended pH range | 5.5 - 8.5 |

Signaling Pathway

The thioredoxin system plays a crucial role in cellular redox signaling. The pathway is initiated by the transfer of electrons from NADPH to TrxR. Reduced TrxR then reduces thioredoxin (Trx), which in turn reduces downstream target proteins, thereby modulating their function.

Caption: The Thioredoxin Reductase Signaling Pathway.

Experimental Protocols

In Vitro Measurement of Purified Thioredoxin Reductase Activity

This protocol describes the measurement of purified TrxR activity using this compound in a microplate format.

Materials:

-

Purified recombinant thioredoxin reductase (TrxR)

-

This compound probe (stock solution in DMSO)

-

NADPH (stock solution in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of NADPH in Assay Buffer.

-

Dilute the purified TrxR to the desired concentration in Assay Buffer.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the following components in order:

-

88 µL of Assay Buffer

-

10 µL of NADPH solution (final concentration: 1 mM)

-

1 µL of this compound stock solution (final concentration: 10 µM)

-

-

Initiate the reaction by adding 1 µL of the diluted TrxR enzyme solution.

-

For a negative control, add 1 µL of Assay Buffer instead of the enzyme.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at time intervals (e.g., every 5 minutes) for up to 2 hours.

-

Use an excitation wavelength of 615 nm and an emission wavelength of 660 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample wells.

-

Plot the fluorescence intensity against time to obtain a reaction curve.

-

The initial rate of the reaction can be determined from the linear portion of the curve.

-

Measurement of Thioredoxin Reductase Activity in Cell Lysates

This protocol outlines the procedure for measuring TrxR activity in cell lysates.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.4, supplemented with protease inhibitors

-

This compound probe

-

NADPH

-

96-well black microplate

-

Fluorescence microplate reader

-

Bradford assay reagent for protein quantification

Protocol:

-

Prepare Cell Lysate:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the following:

-

Cell lysate (containing 10-50 µg of protein)

-

Assay Buffer to a final volume of 88 µL

-

10 µL of NADPH solution (final concentration: 1 mM)

-

1 µL of this compound stock solution (final concentration: 10 µM)

-

-

For a negative control, use Lysis Buffer instead of cell lysate.

-

-

Measure Fluorescence:

-

Follow the fluorescence measurement steps as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase and normalize it to the protein concentration of the cell lysate to determine the specific activity of TrxR.

-

Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol provides a method for visualizing TrxR activity in live cells using this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes or chamber slides

-

This compound probe

-

Cell culture medium

-

Fluorescence microscope

Protocol:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a 1 µM working solution of this compound in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30-120 minutes at 37°C in a CO2 incubator.

-

-

Imaging:

-

After incubation, wash the cells twice with warm PBS.

-

Add fresh, pre-warmed cell culture medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~615 nm, Emission: ~660 nm).

-

Experimental Workflow

The following diagram illustrates the general workflow for measuring TrxR activity using this compound.

References

TRFS-red Protocol for Fluorescence Microscopy: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TRFS-red protocol utilizes a highly selective and sensitive "off-on" fluorescent probe for the detection of thioredoxin reductase (TrxR) activity in live cells. This compound offers a rapid and robust method for studying the thioredoxin system, a key player in cellular redox homeostasis. Dysregulation of the thioredoxin system is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a valuable tool for basic research and drug development. This document provides detailed application notes, experimental protocols, and data for the effective use of the this compound probe in fluorescence microscopy.

This compound operates via a mechanism involving the specific reduction of a disulfide bond within the probe by TrxR. This reduction triggers an intramolecular cyclization reaction, leading to the release of a fluorophore and a significant increase in red fluorescence.[1] This "off-on" characteristic provides a high signal-to-noise ratio, enabling clear visualization of TrxR activity.

Quantitative Data

The performance of this compound has been benchmarked against other fluorescent probes for thioredoxin reductase, demonstrating its utility in cellular imaging. The following table summarizes key quantitative data for this compound and related probes.

| Feature | This compound | TRFS-green | Fast-TRFS |

| Emission Color | Red | Green | Blue |

| Fluorescence Increase (fold) | ~90 | ~30 | >150 |

| Response Time to Reach Maximum Signal (with TrxR) | ~1.5 hours | >2 hours | ~5 minutes |

| Selectivity for TrxR over GSH (fold) | 12.8 | 15.6 | 55.7 |

| Excitation Wavelength (nm) | ~615 | 438 | 345 |

| Emission Wavelength (nm) | ~661 | 538 | 460 |

| Quantum Yield (Φ) | Data not available | Data not available | 0.406 (after reaction) |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | Data not available | Data not available |

Signaling Pathway

The this compound probe targets thioredoxin reductase (TrxR), a central enzyme in the thioredoxin signaling pathway. This pathway plays a crucial role in maintaining cellular redox balance by reducing disulfide bonds in various proteins. The schematic below illustrates the core components and mechanism of the thioredoxin system.

Caption: Thioredoxin Reductase Signaling Pathway and this compound Activation.

Experimental Protocols

Live-Cell Imaging of Thioredoxin Reductase Activity in HeLa Cells

This protocol describes the use of this compound to visualize TrxR activity in live HeLa cells using fluorescence microscopy.

Materials:

-

This compound probe

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

35 mm glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets for red fluorescence (Excitation: ~615 nm, Emission: ~661 nm)

Procedure:

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

-

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in pre-warmed serum-free DMEM to a final working concentration of 1 µM.

-

-

Cell Staining:

-

Remove the culture medium from the HeLa cells and wash twice with warm PBS.

-

Add the 1 µM this compound working solution to the cells.

-

Incubate the cells for 30-120 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically.

-

-

Image Acquisition:

-

After incubation, wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope equipped with a red fluorescent protein (RFP) filter set (e.g., Excitation: 615/20 nm, Emission: 661/20 nm).

-

Acquire images using a consistent exposure time and laser power to allow for quantitative comparisons between different conditions.

-

Experimental Workflow

The following diagram outlines the general workflow for a typical experiment using the this compound protocol.

Caption: General experimental workflow for this compound fluorescence microscopy.

Data Analysis

Analysis of the fluorescence microscopy data is crucial for obtaining quantitative insights into TrxR activity.

Procedure:

-

Image Processing:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.

-

Perform background subtraction to reduce noise and enhance the signal from the stained cells.

-

-

Fluorescence Quantification:

-

Define regions of interest (ROIs) around individual cells or specific subcellular compartments.

-

Measure the mean fluorescence intensity within each ROI.

-

For time-lapse experiments, track the change in fluorescence intensity over time.

-

-

Statistical Analysis:

-

Perform statistical analysis on the quantified fluorescence data to compare different experimental groups (e.g., control vs. drug-treated).

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

-

Data Analysis Workflow

Caption: Step-by-step workflow for analyzing this compound fluorescence data.

Conclusion

The this compound protocol provides a powerful and specific method for the real-time visualization of thioredoxin reductase activity in living cells. Its red-shifted emission and high signal-to-noise ratio make it an excellent tool for researchers in cell biology, pharmacology, and drug discovery. By following the detailed protocols and data analysis workflows outlined in this document, researchers can effectively utilize this compound to investigate the role of the thioredoxin system in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of Thioredoxin Reductase Inhibitors Using TRFS-red

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR), is a central antioxidant system in mammalian cells, crucial for maintaining a reducing cellular environment.[1] TrxR, a selenoprotein, catalyzes the reduction of oxidized Trx by NADPH, thereby regulating numerous redox-dependent signaling pathways involved in antioxidant defense, protein repair, and transcription.[2][3] Elevated levels of TrxR are observed in several human cancers, making it a promising pharmacological target for cancer therapy.[4] The development of potent and specific TrxR inhibitors is therefore an area of significant research interest.

TRFS-red is a fluorescent probe designed for the selective detection of TrxR activity.[5] This "off-on" probe exhibits a rapid and sensitive red fluorescence signal upon reduction of its disulfide bond by TrxR. Its high selectivity for TrxR over other biological thiols like glutathione makes it an ideal tool for high-throughput screening (HTS) of TrxR inhibitors. This document provides detailed protocols for utilizing this compound in a high-throughput format to identify and characterize novel TrxR inhibitors.

Thioredoxin Reductase Signaling Pathway and this compound Mechanism